REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>C(O)C>[CH3:18][CH2:17][O:16][C:14]([C:13]1[CH:7]([CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:11]#[N:12])[C:6]2[CH:9]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[O:10][C:11]=1[NH2:12])=[O:15]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.022 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature overnight (14 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
disappeared within the first 2 hours as layer
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The molecular sieve was then filtered off
|
Type
|
WASH
|
Details
|
washed 3 times with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
WAIT
|
Details
|
incubated at −24° for 2 hours
|
Duration
|
2 h
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |